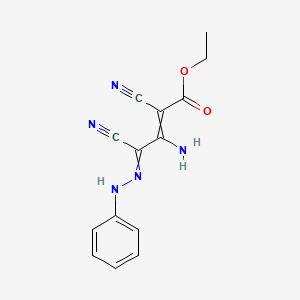
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate is a complex organic compound with a unique structure that includes amino, cyano, and phenylhydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate typically involves the condensation of ethyl cyanoacetate with phenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-ethoxypropenoate
- 2-cyano-3-ethoxy-N-phenylpropenamide
- N-Methylmorpholinium 1-amino-2,4-dicyano-4-phenylcarbamoyl (ethoxycarbonyl)-1,3-butadiene-1-thiolates
Uniqueness
Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
87831-18-3 |
|---|---|
Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
ethyl 3-amino-2,4-dicyano-4-(phenylhydrazinylidene)but-2-enoate |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)11(8-15)13(17)12(9-16)19-18-10-6-4-3-5-7-10/h3-7,18H,2,17H2,1H3 |
InChI Key |
CKLKYDYHXPXRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(=NNC1=CC=CC=C1)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















